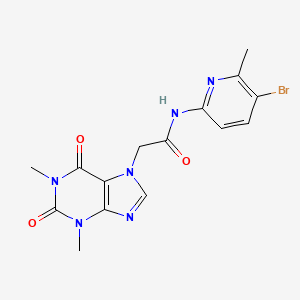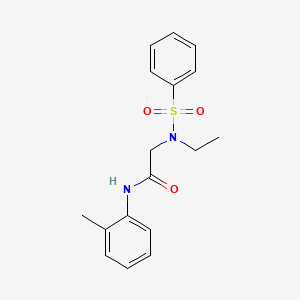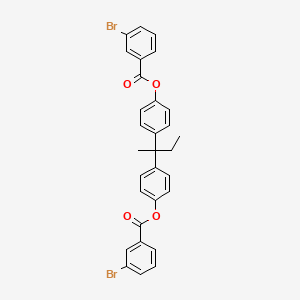![molecular formula C22H22N2O4 B5201974 2-(4-morpholinyl)-2-oxo-1-[1-(2-phenoxyethyl)-1H-indol-3-yl]ethanone](/img/structure/B5201974.png)
2-(4-morpholinyl)-2-oxo-1-[1-(2-phenoxyethyl)-1H-indol-3-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-morpholinyl)-2-oxo-1-[1-(2-phenoxyethyl)-1H-indol-3-yl]ethanone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as EKI-785 and belongs to the family of indole-3-carbinol analogs.
Wissenschaftliche Forschungsanwendungen
2-(4-morpholinyl)-2-oxo-1-[1-(2-phenoxyethyl)-1H-indol-3-yl]ethanone has been extensively studied for its potential applications in scientific research. This compound has been shown to have anti-cancer properties and has been studied as a potential treatment for various types of cancer. Additionally, this compound has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Wirkmechanismus
The mechanism of action of 2-(4-morpholinyl)-2-oxo-1-[1-(2-phenoxyethyl)-1H-indol-3-yl]ethanone is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in cell proliferation and survival. This inhibition leads to the induction of apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to have anti-inflammatory properties, which may contribute to its potential use in the treatment of inflammatory diseases.
Biochemical and Physiological Effects:
2-(4-morpholinyl)-2-oxo-1-[1-(2-phenoxyethyl)-1H-indol-3-yl]ethanone has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes that are involved in cell proliferation and survival. Additionally, this compound has been shown to have anti-inflammatory properties. These effects may contribute to its potential use in the treatment of cancer and inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(4-morpholinyl)-2-oxo-1-[1-(2-phenoxyethyl)-1H-indol-3-yl]ethanone in lab experiments include its potential anti-cancer and anti-inflammatory properties. Additionally, this compound has been shown to have low toxicity, which makes it a promising candidate for further study. However, the limitations of using this compound in lab experiments include the need for further study to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are many potential future directions for the study of 2-(4-morpholinyl)-2-oxo-1-[1-(2-phenoxyethyl)-1H-indol-3-yl]ethanone. One potential direction is the further study of its anti-cancer properties and its potential use in the treatment of various types of cancer. Additionally, further study is needed to fully understand the mechanism of action of this compound and its potential side effects. Other potential future directions include the study of this compound for its potential use in the treatment of inflammatory diseases and the development of new analogs with improved properties.
Synthesemethoden
The synthesis of 2-(4-morpholinyl)-2-oxo-1-[1-(2-phenoxyethyl)-1H-indol-3-yl]ethanone involves the reaction of 2-oxo-1-[1-(2-phenoxyethyl)-1H-indol-3-yl]ethanone with morpholine in the presence of a catalyst. This reaction results in the formation of the desired compound. The synthesis method has been optimized to improve the yield and purity of the final product.
Eigenschaften
IUPAC Name |
1-morpholin-4-yl-2-[1-(2-phenoxyethyl)indol-3-yl]ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c25-21(22(26)23-10-13-27-14-11-23)19-16-24(20-9-5-4-8-18(19)20)12-15-28-17-6-2-1-3-7-17/h1-9,16H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHOMPOGBOKQGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(=O)C2=CN(C3=CC=CC=C32)CCOC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-morpholinyl)-2-oxo-1-[1-(2-phenoxyethyl)-1H-indol-3-yl]ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![11-(4-hydroxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5201910.png)
![2-ethoxy-4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B5201922.png)
![5-{[4-(4-tert-butyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]methyl}-2-(methylthio)pyrimidine trifluoroacetate](/img/structure/B5201933.png)
![1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone](/img/structure/B5201940.png)
![methyl 4-{3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5201950.png)
![N-(3,4-dimethylphenyl)-1-[(2,3-dimethyl-6-quinoxalinyl)carbonyl]-3-piperidinamine](/img/structure/B5201953.png)
![7-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5201961.png)

![4-[allyl(methylsulfonyl)amino]-N-(1,3-benzodioxol-5-ylmethyl)benzamide](/img/structure/B5201984.png)
![4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]benzenesulfonamide](/img/structure/B5201985.png)
![2-[(4-chlorophenyl)thio]-N-(4-methylphenyl)propanamide](/img/structure/B5201995.png)